Cas no 1798430-01-9 (5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt)

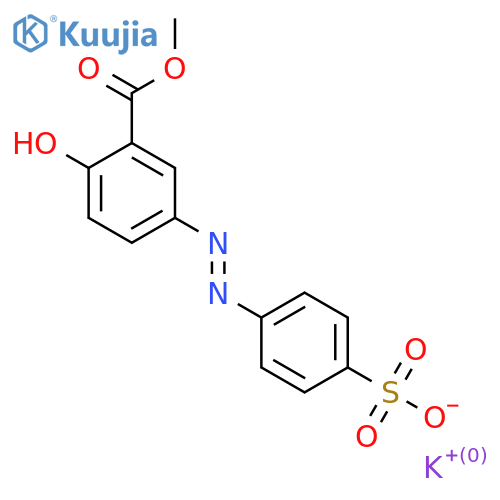

1798430-01-9 structure

商品名:5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt

CAS番号:1798430-01-9

MF:C14H11KN2O6S

メガワット:374.410243272781

CID:4758189

5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt 化学的及び物理的性質

名前と識別子

-

- potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate

- 5-[(p-Sulfophenyl)azo]salicylic Acid Methyl Ester Potassium Salt

- potassium;4-[(4-hydroxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate

- 5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt

-

- インチ: 1S/C14H12N2O6S.K/c1-22-14(18)12-8-10(4-7-13(12)17)16-15-9-2-5-11(6-3-9)23(19,20)21;/h2-8,17H,1H3,(H,19,20,21);/q;+1/p-1/b16-15+;

- InChIKey: OVOULNAPGCLDEI-GEEYTBSJSA-M

- ほほえんだ: [K+].S(C1C=CC(=CC=1)/N=N/C1=CC=C(C(C(=O)OC)=C1)O)(=O)(=O)[O-]

計算された属性

- せいみつぶんしりょう: 373.99748873 g/mol

- どういたいしつりょう: 373.99748873 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 542

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 137

- ぶんしりょう: 374.41

じっけんとくせい

- ようかいど: Methanol

5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S699280-1g |

5-[(p-Sulfophenyl)azo]salicylic Acid Methyl Ester Potassium Salt |

1798430-01-9 | 1g |

$201.00 | 2023-05-17 | ||

| TRC | S699280-10g |

5-[(p-Sulfophenyl)azo]salicylic Acid Methyl Ester Potassium Salt |

1798430-01-9 | 10g |

$1596.00 | 2023-05-17 |

5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

1798430-01-9 (5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt) 関連製品

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬